molecular formula C6H14N2O B8609529 Piperazinoethanol

Piperazinoethanol

Cat. No.: B8609529
M. Wt: 130.19 g/mol
InChI Key: HTGCVLNFLVVCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazinoethanol, systematically named 2-(1-Piperazinyl)ethanol or 1-(2-Hydroxyethyl)piperazine, is a heterocyclic organic compound with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol . Its IUPAC name is 2-piperazin-1-ylethanol, and it is identified by CAS Registry Number 103-76-4 . Structurally, it consists of a piperazine ring (a six-membered ring with two nitrogen atoms) substituted with a hydroxyethyl group (-CH₂CH₂OH) at one nitrogen atom.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

1-piperazin-1-ylethanol

InChI

InChI=1S/C6H14N2O/c1-6(9)8-4-2-7-3-5-8/h6-7,9H,2-5H2,1H3

InChI Key

HTGCVLNFLVVCST-UHFFFAOYSA-N

Canonical SMILES

CC(N1CCNCC1)O

Origin of Product

United States

Comparison with Similar Compounds

Key Physicochemical Properties:

  • XLogP3 : -1.1 (indicating low hydrophobicity) .
  • Hydrogen Bond Donors/Acceptors: 2 donors (N-H and O-H) and 3 acceptors (N and O atoms) .
  • Topological Polar Surface Area (TPSA) : 43.7 Ų .
  • Thermodynamic Data :
    • Enthalpy of Formation (ΔfH°liquid): -227.6 ± 1.1 kJ/mol .
    • Enthalpy of Combustion (ΔcH°liquid): -4134.3 ± 1.1 kJ/mol .
  • Boiling Point : 519.2 K (246.05°C) .

Piperazinoethanol is widely used as a pharmaceutical intermediate for synthesizing antihistamines, antipsychotics, and antimicrobial agents due to its ability to modulate pharmacokinetic properties through hydrogen bonding and solubility enhancement .

Comparison with Structurally Similar Compounds

This compound belongs to a class of N-substituted piperazine derivatives, which are pharmacologically significant. Below is a comparative analysis of its structural analogs, focusing on molecular features, applications, and research findings.

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications References
This compound C₆H₁₄N₂O 130.19 Hydroxyethyl (-CH₂CH₂OH) Pharmaceutical intermediate, solubility enhancer
2-[2-(1-Piperazinyl)ethoxy]ethanol C₈H₁₈N₂O₂ 174.24 Ethoxyethanol (-CH₂CH₂OCH₂CH₂OH) Surfactant, polymer additive
2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]piperazin-2-yl}ethanol C₁₄H₁₉ClFN₂O 297.77 Chlorofluorophenyl-ethyl group Antipsychotic drug candidate
2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol C₁₁H₁₇ClN₄O 268.73 Chloromethylpyrimidine Anticancer research (kinase inhibition)
Decloxizine C₁₉H₂₃ClN₂O₂ 358.86 Benzhydryl (-CH(C₆H₅)₂), ethoxy Antihistamine (H₁-receptor antagonist)
2-{4-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol C₁₅H₁₈F₃N₅O 365.33 Trifluoromethylpyrazolopyridine Anti-inflammatory agent

Research Findings and Pharmacological Activity

This compound

  • Synthetic Utility : Used in the preparation of antihistamines like Hydroxyzine and Decloxizine via nucleophilic substitution reactions .
  • Thermodynamic Stability : Demonstrated low enthalpy of vaporization (ΔvapH° = 78.8 ± 0.7 kJ/mol ), making it suitable for liquid-phase reactions .

Chlorofluorophenyl-Substituted Analogs

Pyrimidine and Pyrazole Derivatives

  • Anticancer Potential: The 6-chloro-2-methylpyrimidine analog () inhibits cyclin-dependent kinases (CDKs), showing IC₅₀ values < 100 nM in leukemia cell lines .
  • Anti-Inflammatory Action : The trifluoromethylpyrazolopyridine derivative () suppresses COX-2 and mPGES-1 enzymes , reducing prostaglandin E₂ synthesis .

Decloxizine

  • Clinical Use : A first-generation antihistamine with sedative properties , effective against allergic rhinitis and urticaria .

Key Differentiators

Substituent Complexity: this compound’s hydroxyethyl group is simpler compared to analogs like Decloxizine (benzhydryl) or pyrimidine derivatives, which directly influence target selectivity .

Hydrophilicity: this compound’s low XLogP3 (-1.1) enhances aqueous solubility, whereas chlorofluorophenyl derivatives (XLogP3 ~2.5) exhibit better blood-brain barrier penetration .

Thermal Stability: this compound’s high boiling point (246°C) allows reflux-driven syntheses, unlike thermally labile analogs like trifluoromethylpyrazolopyridines .

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